Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate
Description
tert-Butyl N-[cis-5-hydroxyoxepan-4-yl]carbamate (CAS: 207729-03-1) is a carbamate-protected hydroxyoxepane derivative. Its structure features a seven-membered oxepane ring with a hydroxyl group at the 5-position and a tert-butoxycarbonyl (Boc) carbamate group at the 4-position, adopting a cis stereochemical configuration. This compound is primarily utilized as a chiral building block in organic synthesis and pharmaceutical development, offering conformational flexibility due to the oxepane ring and steric protection from the Boc group .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[(4S,5R)-5-hydroxyoxepan-4-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-6-15-7-5-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
InChI Key |
IWADIVWVFBFUSO-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOCC[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxepane derivative. One common method includes the use of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyoxepane ring may also interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
Key Findings :
Stereochemical Impact on Reactivity and Bioactivity
Key Findings :
Crystallographic and Structural Analysis
Structural elucidation of these compounds often relies on X-ray crystallography. For example:
- SHELX and ORTEP-3 () are widely used for refining crystal structures and visualizing stereochemistry. The oxepane derivative’s larger ring may require advanced refinement protocols (e.g., SHELXL) to resolve conformational disorder .
- Cyclopentane analogs (e.g., CAS 154737-89-0) show well-defined chair-like conformations, whereas oxepane derivatives adopt boat or twist-boat conformations, influencing packing efficiency and melting points .
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